Differentiation by Aromatic Heterocycle: Pyrrole vs. Pyrazole at the Pyridazine Core
The target compound features a 6-(1H-pyrrol-1-yl)pyridazine moiety, which directly distinguishes it from the analogous 6-(1H-pyrazol-1-yl)pyridazine derivative [1]. This is a critical structural difference, as the replacement of a pyrrole with a pyrazole introduces an additional nitrogen atom into the heterocycle, altering hydrogen-bonding capacity, electronic distribution, and target-binding interactions. The 6-(1H-pyrazol-1-yl)pyridazine analog has a molecular formula of C18H18N6O and a molecular weight of 334.4 g/mol, making it slightly heavier and more polar than the target compound (C19H19N5O, 333.4 g/mol) . This structural variance strongly suggests a divergent selectivity profile against kinase panels, making the two non-interchangeable in any biological assay.
| Evidence Dimension | Structural and Physicochemical Identity |
|---|---|
| Target Compound Data | C19H19N5O; MW 333.4 g/mol; XLogP3-AA 2.3; H-Bond Acceptor Count 4 [1] |
| Comparator Or Baseline | N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide; C18H18N6O; MW 334.4 g/mol |
| Quantified Difference | Comparator has one additional nitrogen atom, resulting in a +1 change in H-bond acceptor count and a different molecular formula despite a similar molecular weight. |
| Conditions | Computational comparison based on chemical structures (PubChem) |
Why This Matters
The presence of a pyrazole versus a pyrrole ring directly impacts kinase ATP-binding pocket interactions, making this the primary selection criterion for structure-activity relationship (SAR) studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71799881. 2026 May 9. View Source
